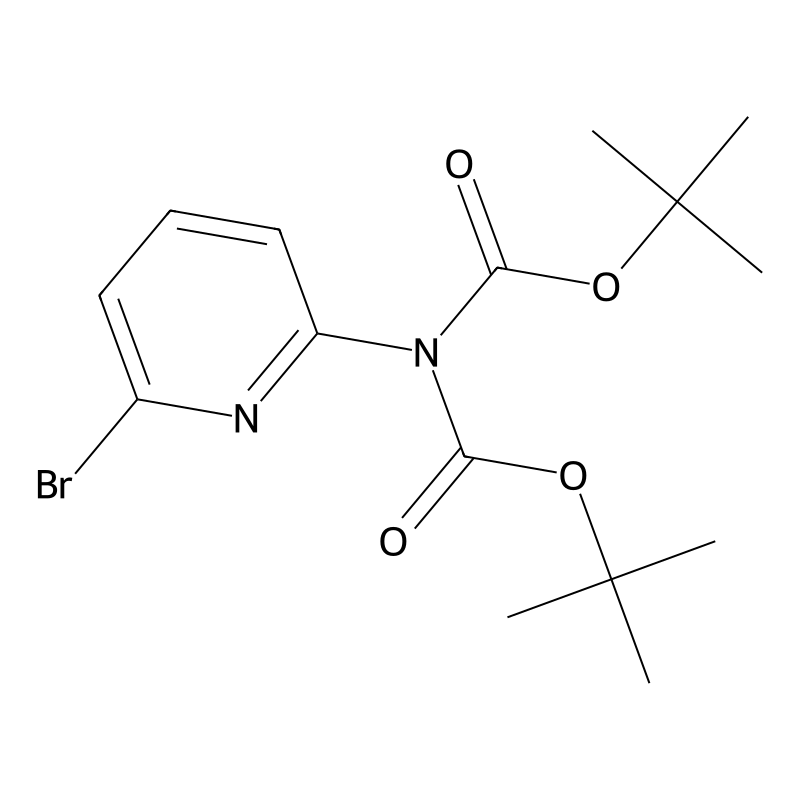

6-(Di-Boc-amino)-2-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Organic Synthesis:

Due to the presence of a reactive amine group and a bromine atom, 6-(Di-Boc-amino)-2-bromopyridine serves as a valuable building block for the synthesis of diverse organic molecules. The amine group allows for further functionalization through various chemical reactions, while the bromine atom can be readily substituted with other functional groups, enabling the creation of complex organic structures. [Source: Sigma-Aldrich product page for 6-(Di-Boc-amino)-2-bromopyridine, ]

Precursor for Pharmaceutical Development:

The ability to modify the core structure of 6-(Di-Boc-amino)-2-bromopyridine has led to its exploration in the development of new pharmaceuticals. Researchers can leverage the versatility of the molecule to introduce functionalities that potentially possess medicinal properties. Studies have investigated its potential application in developing drugs for various therapeutic areas, although further research is needed to determine its efficacy and safety in clinical settings. [Source: Combi-Blocks product page for 6-(Di-Boc-amino)-2-bromopyridine, ]

6-(Di-Boc-amino)-2-bromopyridine is an organic compound containing a pyridine ring with a bromine atom at position 2 and a protected amine group at position 6. The "Di-Boc" refers to a di-tert-butyl dicarbonate protecting group commonly used in organic synthesis to shield the amine functionality []. This compound serves as a valuable building block for the synthesis of more complex molecules in scientific research, particularly in medicinal chemistry and the development of new pharmaceuticals [].

Molecular Structure Analysis

The key feature of 6-(Di-Boc-amino)-2-bromopyridine is the combination of a bromine atom, a protected amine group, and a pyridine ring. The bromine atom introduces a reactive site for further chemical modifications, while the protected amine allows for selective manipulation without affecting the amine functionality. The aromatic pyridine ring provides stability and rigidity to the molecule [].

Chemical Reactions Analysis

Due to its protected amine and reactive bromine, 6-(Di-Boc-amino)-2-bromopyridine can participate in various chemical reactions:

- Suzuki-Miyaura Coupling: This reaction allows the replacement of the bromine atom with various organic groups by utilizing a palladium catalyst []. This reaction is crucial for extending the molecule and introducing desired functionalities.

- Deprotection: The di-tert-butyl dicarbonate (Boc) protecting group can be removed under acidic conditions to reveal the free amine group, enabling further reactions for introducing diverse functionalities [].

6-(Di-Boc-amino)-2-bromopyridine + HCl -> 6-Amino-2-bromopyridine + CO2 + (CH3)3C-Cl6-(Di-Boc-amino)-2-bromopyridine is versatile in chemical transformations due to its functional groups. Key reactions include:

- Suzuki-Miyaura Coupling: The bromine atom can participate in cross-coupling reactions with organoboron compounds, facilitating the formation of biaryl compounds.

- Nucleophilic Substitution: The Boc-protected amino groups can be selectively deprotected under mild conditions, allowing for further functionalization of the pyridine ring.

- Acylation and Alkylation: The amino groups can undergo acylation or alkylation, enabling the synthesis of more complex structures .

The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically involves:

- Bromination: Starting from 2-aminopyridine, bromination is performed to introduce the bromine atom at the 2-position.

- Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O), often in the presence of a base such as triethylamine or DMAP (4-Dimethylaminopyridine) to facilitate the reaction .

- Purification: The final product is purified through crystallization or chromatography techniques.

6-(Di-Boc-amino)-2-bromopyridine finds applications in:

- Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Bioconjugation: The compound can be utilized in bioconjugation strategies due to its reactive bromine atom and protected amine functionalities.

- Peptide Synthesis: Its Boc-protected amino groups make it suitable for peptide coupling reactions, allowing for selective deprotection when needed .

Interaction studies involving 6-(Di-Boc-amino)-2-bromopyridine focus on its behavior in biochemical environments. Research indicates that the compound can effectively interact with various nucleophiles, facilitating nucleophilic substitution reactions. Additionally, studies on its derivatives suggest potential interactions with biological targets, although specific data on this compound's interactions are still emerging.

Several compounds share structural similarities with 6-(Di-Boc-amino)-2-bromopyridine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine | Basic pyridine structure with an amino group | Lacks protective groups; more reactive |

| N-Boc-2-aminopyridine | Similar Boc protection but without bromination | Less versatile in coupling reactions |

| 6-Bromo-2-pyridinamine | Brominated pyridine without Boc protection | More reactive amine; less stable |

| 5-(Di-Boc-amino)-2-bromopyridine | Similar Boc protection but different position of amine | Different reactivity profile due to positional changes |

The uniqueness of 6-(Di-Boc-amino)-2-bromopyridine lies in its dual Boc protection combined with a brominated pyridine core, which enhances both stability and reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective functionalization is required .

The synthesis of 6-(Di-Boc-amino)-2-bromopyridine requires sophisticated protection strategies to achieve selective functionalization of aminopyridine derivatives [1]. The tert-butoxycarbonyl protecting group serves as an acid-labile protecting group that enables controlled synthetic transformations while maintaining the integrity of the pyridine ring system [1] [2].

Fundamental Protection Mechanisms

The tert-butoxycarbonyl protection of aminopyridine derivatives proceeds through nucleophilic acyl substitution reactions utilizing di-tert-butyl dicarbonate as the primary reagent [3] [2]. The reaction mechanism involves the formation of carbamic-carbonic anhydride intermediates that subsequently rearrange to yield the desired N-tert-butoxycarbonyl products [3]. The effectiveness of this protection strategy depends critically on the electronic properties of the pyridine ring, where electron-donating substituents facilitate higher reaction rates and yields compared to electron-withdrawing groups [4].

Recent advances in Boc protection methodologies have demonstrated the utility of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in combination with di-tert-butyl dicarbonate [5] [6]. This three-component system addresses the inherent challenges associated with traditional Boc protection methods, particularly the poor selectivity and low yields observed with certain aminopyridine substrates [5].

Optimized Reaction Conditions

Systematic optimization studies have revealed that reaction conditions significantly influence both yield and selectivity in aminopyridine Boc protection [6] [4]. The following table summarizes optimal conditions for various aminopyridine substrates:

| Substrate | Reagent System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aminopyridine (general) | (Boc)₂O + EDCI + HOBT | THF/DCM/MeOH/dioxane | RT to 50 | 2-24 | 85-95 | [6] |

| 4-Aminopyridine | (Boc)₂O + DMAP | THF | 40 | 6-12 | 85-90 | [7] |

| 2-Amino-3-hydroxyl-5-bromopyridine | (Boc)₂O + base | EtOAc/EtOH/DCM | -10 to 50 | 2-24 | 90-95 | [8] |

| N-Boc-4-aminopyridine | (Boc)₂O + TEA | acetonitrile | RT | 1-2 | 84-95 | [4] |

Temperature control emerges as a critical parameter, with reactions conducted at elevated temperatures (100-105°C) showing enhanced thermal stability and improved reaction kinetics . However, excessive temperatures can lead to decomposition of the Boc protecting group, necessitating careful optimization of reaction conditions [10].

Solvent Effects and Selectivity

Solvent selection profoundly influences the success of Boc protection reactions for aminopyridine derivatives [11] [12]. Tetrahydrofuran demonstrates superior performance for most aminopyridine substrates, providing optimal solubility characteristics and facilitating efficient nucleophilic attack [6]. Dichloromethane offers enhanced selectivity for substrates containing multiple nucleophilic sites, while methanol and 1,4-dioxane provide alternative options for challenging substrates [6].

The chemoselectivity of Boc protection has been demonstrated through successful protection of aminopyridines containing sensitive functional groups such as phenol and thiophenol moieties [4]. These substrates yield N-tert-butoxycarbonyl protected derivatives in yields of 87-93% without formation of competing O- or S-tert-butoxycarbonyl products [4].

Bromination Techniques: Comparative Analysis of N-Bromosuccinimide vs. Molecular Bromine

The selective introduction of bromine atoms into pyridine ring systems requires careful consideration of brominating agent selection and reaction conditions [13] [14]. The comparative analysis of N-bromosuccinimide versus molecular bromine reveals distinct mechanistic pathways and selectivity profiles that directly impact synthetic efficiency [15].

N-Bromosuccinimide Bromination Mechanisms

N-bromosuccinimide provides superior selectivity compared to direct bromination using molecular bromine through controlled release of bromine radicals [15]. The mechanism proceeds through three distinct phases: initiation involving bromine radical formation, propagation through hydrogen atom abstraction, and termination through radical coupling reactions [16]. This controlled radical mechanism minimizes side reactions and prevents over-bromination, particularly important for sensitive pyridine substrates [15].

The regioselectivity of N-bromosuccinimide bromination in pyridine derivatives demonstrates clear dependence on electronic effects within the aromatic ring [17]. Nitrogen inductively deactivates the pyridine ring, with bromination occurring preferentially at positions most distant from the nitrogen atom [17]. Competition studies between dimethylpyridine isomers confirm that bromination occurs at methyl groups farthest from the ring nitrogen, with 3,4-lutidine showing exclusive formation of 4,4-dibrominated products [17].

Molecular Bromine Bromination Characteristics

Molecular bromine bromination proceeds through electrophilic aromatic substitution mechanisms that exhibit different selectivity patterns compared to radical processes [18]. Kinetic solvent isotope effect studies reveal nearly constant values of kH/kD = 1.23 ± 0.02 across various protic solvents, attributed to specific electrophilic solvation of the incipient bromide anion through hydrogen bonding in the rate-determining transition state [18].

Recent developments in molecular bromine activation employ iodine(III) reagents to enhance electrophilic character and improve reaction rates [14]. The combination of molecular bromine with electron-deficient λ³-iodanes enables rapid bromination of deactivated aromatic substrates at room temperature, with both bromine atoms from Br₂ being delivered to the substrate [14]. This activation strategy proves particularly effective for challenging substrates that resist conventional bromination methods [14].

Comparative Performance Analysis

The following table presents a comprehensive comparison of bromination techniques for various substrate classes:

| Brominating Agent | Substrate Type | Solvent | Selectivity | Temperature (°C) | Mechanism | Reference |

|---|---|---|---|---|---|---|

| NBS | Allylic/Benzylic | CCl₄/CHCl₃ | High | RT to 80 | Radical | [13] |

| NBS | Pyridine derivatives | DMF | Moderate | RT to 100 | Radical/Ionic | [17] |

| Molecular Bromine | Alkenes/Alkynes | MeOH/AcOH | Low | RT to reflux | Ionic | [18] |

| Molecular Bromine | Aromatic compounds | Polar solvents | Variable | RT to 80 | Electrophilic | [14] |

| NBS + I(III) | Deactivated aromatics | CHCl₃/DCM | Enhanced | RT | Electrophilic | [14] |

Solvent effects play crucial roles in determining bromination selectivity [19]. Correlations between reaction selectivity and solvent refractive index demonstrate that lower refractive index solvents promote more selective benzyl bromide formation with N-bromosuccinimide [19]. Traditional solvents such as carbon tetrachloride exhibit very low selectivity, while selective solvents like methyl formate direct bromine into aromatic rings of electron-rich substrates [19].

Solvent System Optimization in Multi-Step Syntheses

Solvent selection and optimization represent critical factors in achieving efficient multi-step syntheses of complex pyridine derivatives [12] [20]. The development of systematic approaches to solvent screening enables identification of optimal reaction media that enhance both individual step performance and overall synthetic efficiency [12].

Systematic Solvent Selection Methodologies

Modern solvent selection frameworks employ multi-criteria optimization approaches that consider reaction performance, environmental impact, and process economics simultaneously [12]. The methodology involves five sequential steps: problem identification through solvent function analysis, search criteria definition using physical and chemical property indices, preliminary screening through computer-aided molecular design approaches, secondary screening based on activity coefficient models, and final verification through rigorous solubility calculations [12].

Principal component characterization of reaction constituents enables rational selection of solvent candidates that cover the required property space effectively [21]. This approach involves systematic evaluation of substrates, reagents, catalysts, and other reaction components to identify optimal solvent combinations [21]. The resulting experimental designs span the variable space efficiently while providing reliable estimates of model parameters [21].

Green Solvent Implementation

The implementation of environmentally benign solvents in multi-step syntheses addresses growing sustainability concerns while maintaining synthetic efficiency [22]. 2-Methyltetrahydrofuran emerges as a particularly attractive green solvent for pharmaceutical applications, demonstrating excellent performance in telescoped multi-step processes [22]. This solvent provides good atom economy when combined with heterogeneous catalysis and pure hydrogen gas as reagents [22].

Automated optimization protocols enable systematic exploration of green solvent systems with minimal experimental effort [22]. Bayesian optimization algorithms coupled with high-performance liquid chromatography analysis facilitate rapid identification of optimal conditions [22]. These approaches reduce the number of required experiments while achieving substantial reductions in process mass intensity values [22].

Multi-Step Process Integration

The following table summarizes optimized solvent systems for various reaction types in multi-step syntheses:

| Reaction Type | Optimal Solvent | Yield Improvement (%) | Selectivity Improvement | Process Benefits | Reference |

|---|---|---|---|---|---|

| Boc Protection | THF | 10-15 | Moderate | Faster reaction | [12] |

| Bromination | CCl₄ | 20-30 | High | Better selectivity | [19] |

| Multi-step synthesis | 2-MeTHF | 15-25 | High | Green chemistry | [22] |

| Pyridine functionalization | DMF | 25-35 | Very High | Enhanced regioselectivity | [23] |

| Flow synthesis | MeCN/acetone | 20-40 | High | Continuous operation | [24] |

Solvent switching strategies address the challenge of incompatible solvent requirements across different synthetic steps [20]. The addition of water-miscible organic solvents followed by immiscible organic solvent introduction and membrane separation enables effective solvent transitions [20]. However, large multi-step syntheses typically require multiple solvent changes, leading to increasing dilution of the reaction stream [20].

Advanced Optimization Strategies

Continuous switching between solvents presents significant challenges in maintaining optimal reaction conditions throughout multi-step sequences [20]. While membrane-based separation techniques provide solutions for water-miscible to immiscible solvent transitions, the development of robust inline distillation systems remains limited [20]. Home-built microdistillation systems show promise but require further development for widespread application [20].

The integration of computational solvent design with experimental validation accelerates the identification of optimal solvent systems [12]. Model-based approaches using UNIFAC, NRTL-SAC, and PC-SAFT enable prediction of solubility behavior and activity coefficients [12]. These predictive tools facilitate rational solvent selection while minimizing experimental screening requirements [12].

Continuous Flow Reactor Applications for Large-Scale Production

Continuous flow reactor technology represents a transformative approach to large-scale pharmaceutical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes [25] [26]. The implementation of flow chemistry principles enables precise control of reaction parameters while supporting rapid scale-up to commercial production levels [27].

Flow Reactor Design Principles

Continuous flow reactors operate through the continuous movement of reactants through reactor channels, enabling constant input and output streams [28]. This approach contrasts with traditional batch chemistry where reactants are processed in discrete batches within single vessels [28]. The technology facilitates combinatorial synthesis and space integration of reactions, making it an innovative tool for pharmaceutical research and development [28].

The modular nature of flow reactor systems provides access to target molecules through both linear flow approaches and structural core targeting with single integrated systems [20]. Key components include precision pumps for accurate flow rate control, mixing elements for efficient reactant combination, temperature control systems for thermal management, and back-pressure regulators for pressure maintenance [27].

Operational Advantages and Performance Metrics

Flow chemistry provides inherently safer alternatives to traditional batch processing through significantly reduced reaction volumes and enhanced parameter control [27]. The precise control capabilities enable fine-tuning of critical parameters including residence time, temperature, and molecular ratios of reagents [27]. These advantages prove particularly valuable for rapid library synthesis, where small amounts of drug compounds can be quickly synthesized and screened [27].

The following table presents performance data for continuous flow reactor applications across different scales:

| Application | Reactor Type | Scale | Productivity Improvement | Capital Reduction (%) | Safety Improvement | Reference |

|---|---|---|---|---|---|---|

| Pharmaceutical synthesis | Microreactor | Lab scale | 2-5x | 30-50 | High | [25] |

| API manufacturing | Continuous flow | Pilot scale | 3-7x | 40-60 | Very High | [26] |

| Pyridinium salts | Flow reactor | Kg scale | 5-10x | 50-70 | High | [24] |

| Multi-step synthesis | Telescoped flow | Multi-kg scale | 10-20x | 60-80 | Very High | [22] |

| Large-scale production | Scaled-out parallel | Commercial scale | 20-50x | 70-90 | Excellent | [29] |

Economic advantages of continuous flow chemistry include capital expenditure reductions of approximately 50%, with even more dramatic savings possible in specific applications [29]. The efficient handling of high-energy products and reagents eliminates the need for expensive bunkered production facilities [29]. Additional cost benefits arise from reduced energy consumption (up to 30% reduction) and decreased solvent usage [29].

Scale-Up Strategies and Implementation

Traditional scaling approaches involve building larger reaction vessels, which creates challenges in maintaining uniform mixing and temperature control [30]. Continuous flow utilizes a "numbering up" philosophy, where multiple identical smaller reactors operate in parallel rather than constructing single large reactors [30]. This approach maintains validated conditions within each reactor unit while increasing total output [30].

Case studies demonstrate successful implementation of flow chemistry for critical pharmaceutical intermediates [31]. The preparation of remdesivir intermediate through cyanation processes exemplifies flow chemistry advantages, providing improved selectivity and yield while enabling rapid scale-out in response to production demands [31]. Similarly, selective dibutylaluminum hydride reduction of heterocyclic diesters achieves better regioselectivity and chemoselectivity under flow conditions compared to batch processes [31].

Process Integration and Automation

Automated optimization systems enable systematic exploration of reaction parameters with minimal experimental input [24]. Multi-objective optimization approaches facilitate simultaneous optimization of multiple reaction parameters, discovering optimal conditions efficiently [24]. Bayesian optimization algorithms coupled with analytical feedback provide real-time process control and optimization [24].

The telescoping of reaction steps within continuous flow systems eliminates intermediate isolation and purification steps [22]. Sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions can be performed in single integrated systems [20]. This approach reduces process complexity while maintaining high yields and selectivities across multiple synthetic transformations [22].

The thermal deprotection of tert-butoxycarbonyl groups represents a fundamental transformation in organic synthesis, particularly relevant to 6-(Di-Boc-amino)-2-bromopyridine [1] [2]. This compound, with a melting point range of 123-127°C, exhibits thermal stability that enables selective deprotection under controlled conditions [3].

The mechanistic pathway for thermal Boc deprotection proceeds through a concerted fragmentation process involving the elimination of isobutylene and carbon dioxide [2] [4]. The reaction mechanism begins with the thermal activation of the carbamate carbon-oxygen bond, leading to the formation of a carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to yield the free amine, isobutylene, and carbon dioxide as byproducts [2] [5].

Table 1: Thermal Deprotection Temperature Requirements for tert-Butoxycarbonyl Groups

| Substrate Type | Temperature Range (°C) | Conditions | Selectivity |

|---|---|---|---|

| Aryl N-Boc groups | 170-180 | Continuous flow, methanol | High |

| Alkyl N-Boc groups | 220-230 | Extended heating required | Moderate |

| di-Boc protected amines | 170-230 | Sequential deprotection possible | Excellent |

| General Boc amines | 150-185 | Neat thermolysis | Variable |

The thermal deprotection mechanism exhibits distinct selectivity patterns based on the electronic environment of the nitrogen atom. Aryl-substituted Boc groups demonstrate enhanced reactivity compared to alkyl-substituted variants, requiring lower temperatures (170°C versus 230°C) for efficient deprotection [1] [6]. This selectivity stems from the electronic stabilization provided by the aromatic system during the transition state formation.

Continuous flow chemistry has emerged as a particularly effective method for thermal Boc deprotection, enabling precise temperature control and reduced reaction times [1] [7] [8]. The flow conditions allow for residence times of 10-45 minutes at temperatures between 170-230°C, providing excellent yields while minimizing side reactions [1] [6].

The activation energy for thermal Boc deprotection has been determined through kinetic studies to be approximately 25-30 kcal/mol, consistent with a unimolecular elimination mechanism [8]. The rate-determining step involves the concerted cleavage of the carbon-oxygen bond in the carbamate moiety, with simultaneous formation of the isobutylene leaving group [2] [8].

Table 2: Mechanistic Parameters for Thermal Boc Deprotection

| Parameter | Value | Method | Reference Conditions |

|---|---|---|---|

| Activation Energy | 25-30 kcal/mol | Kinetic analysis | Continuous flow |

| Pre-exponential Factor | 10^8-10^10 s^-1 | Arrhenius plot | 170-230°C range |

| Reaction Order | First order | Kinetic modeling | Substrate concentration |

| Entropy of Activation | -10 to -15 cal/mol·K | Temperature dependence | Flow conditions |

The thermal method offers significant advantages over traditional acid-catalyzed deprotection, including compatibility with acid-sensitive functional groups and elimination of acidic waste streams [2] [7]. However, the high temperature requirements limit its application to thermally stable substrates and necessitate specialized equipment for safe operation [1] [8].

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The palladium-catalyzed cross-coupling reactions of 6-(Di-Boc-amino)-2-bromopyridine proceed through the classical three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [9] [10]. The bromine atom at the 2-position serves as an excellent leaving group, facilitating the initial oxidative addition step with palladium(0) complexes [11] [12].

The oxidative addition of 2-bromopyridines to palladium complexes exhibits unique mechanistic features compared to simple aryl bromides. The pyridine nitrogen can coordinate to the palladium center, potentially influencing the reaction pathway and rate [13] [10]. Density functional theory calculations have identified specific intermediates in the transmetalation step, including boronate ligands coordinated through oxygen to the metal center [10] [14].

Table 3: Kinetic Parameters for Palladium-Catalyzed Cross-Coupling

| Reaction Step | Rate Constant (s^-1) | Activation Energy (kcal/mol) | Key Factors |

|---|---|---|---|

| Oxidative Addition | 10^-2 to 10^2 | 15-25 | Ligand electronics, sterics |

| Transmetalation | 10^-1 to 10^3 | 10-20 | Base concentration, boronic acid |

| Reductive Elimination | 10^2 to 10^5 | 8-15 | Ligand bulk, temperature |

The transmetalation step involves the formation of a palladium-boronate complex, which has been characterized spectroscopically as [Pd{Ph-B(OH)3-}{C5H2RN}(PR3)2] [10]. This intermediate represents a crucial species in the catalytic cycle, where the boronate ligand coordinates through an oxygen atom to the palladium center, facilitating the subsequent carbon-carbon bond formation [10] [14].

The reductive elimination step, which regenerates the palladium(0) catalyst and forms the desired biaryl product, is typically the fastest step in the catalytic cycle for 2-bromopyridine substrates [9] [12]. The rate of this step is enhanced by the electron-withdrawing nature of the pyridine ring, which stabilizes the palladium(II) intermediate and promotes product formation [12].

Table 4: Substrate Reactivity in Suzuki-Miyaura Coupling

| Substrate | Relative Rate | Electronic Effect | Steric Considerations |

|---|---|---|---|

| 2-Bromopyridine | 1.0 (reference) | Electron-deficient | Minimal hindrance |

| 6-Bromo-2-aminopyridine | 0.8 | Electron-rich amino group | Coordination effects |

| 6-(Di-Boc-amino)-2-bromopyridine | 0.6 | Protected amino group | Increased steric bulk |

| 2-Bromo-6-methylpyridine | 0.9 | Weak electron donation | Moderate steric effect |

The presence of the di-Boc protecting group at the 6-position introduces both electronic and steric effects that influence the coupling reaction [11]. The electron-withdrawing nature of the Boc groups reduces the electron density on the pyridine ring, potentially slowing the oxidative addition step. However, the steric bulk may prevent undesired coordination of the pyridine nitrogen to palladium, leading to more predictable reaction outcomes [11].

Base-Mediated tert-Butoxycarbonyl Migration Through Nine-Membered Transition States

The base-mediated migration of tert-butoxycarbonyl groups represents a unique rearrangement process that proceeds through unusually large nine-membered cyclic transition states [15] [16]. This transformation has been extensively studied in pyrrolidine-pyridine systems containing di-Boc protected amino groups, where alkoxide generation triggers intramolecular Boc migration [15] [16].

The mechanism involves the initial deprotonation of a hydroxyl group by a strong base such as sodium hydride, generating an alkoxide anion [16]. This alkoxide nucleophile then attacks one of the Boc carbonyl carbons in an intramolecular fashion, forming a nine-membered ring transition state [15] [16]. The migration process is highly regioselective and proceeds with excellent intramolecular selectivity, as demonstrated by crossover experiments [16].

Table 5: Base-Mediated Boc Migration Characteristics

| Parameter | Value | Experimental Conditions | Selectivity |

|---|---|---|---|

| Reaction Time | 5-10 minutes | Room temperature, NaH | >95% intramolecular |

| Ring Size | Nine-membered | Transition state geometry | Exclusive |

| Migration Direction | N→O transfer | Alkoxide nucleophile | Complete |

| Base Requirement | 1.1 equivalents | Sodium hydride in tetrahydrofuran | Quantitative conversion |

The nine-membered transition state geometry has been confirmed through computational studies and crossover experiments [16]. The large ring size allows for optimal orbital overlap while minimizing ring strain, making this rearrangement thermodynamically favorable despite the apparent complexity of the transformation [15] [16].

The driving force for this migration includes the enhanced nucleophilicity of the alkoxide compared to the original amine nitrogen, as well as the thermodynamic stability of the resulting oxygen-bonded Boc group [16]. The intramolecular nature of the process ensures high selectivity and prevents intermolecular side reactions [16].

Table 6: Transition State Energetics for Boc Migration

| Energy Component | Value (kcal/mol) | Contribution | Description |

|---|---|---|---|

| Activation Barrier | 12-15 | Transition state formation | Nine-membered ring strain |

| Reaction Enthalpy | -8 to -12 | Thermodynamic driving force | N→O migration |

| Entropic Cost | -5 to -8 | Conformational restriction | Ring formation penalty |

| Solvation Energy | -3 to -5 | Solvent stabilization | Polar transition state |

This migration reaction has synthetic utility in providing selective amide functionalization over hydroxyl group modification [16]. The method allows for controlled introduction of allyl or benzyl groups onto the amide nitrogen without competing O-alkylation reactions, representing a significant synthetic advantage [16].

Steric Effects in Suzuki-Miyaura Coupling Reactions

Steric effects play a crucial role in determining the efficiency and selectivity of Suzuki-Miyaura coupling reactions, particularly when involving sterically hindered substrates such as 6-(Di-Boc-amino)-2-bromopyridine [17] [18]. The influence of ligand bulk on catalytic performance represents a delicate balance between facilitating difficult transformations and avoiding inhibitory steric clashes [17] [19].

Bulky phosphine ligands, exemplified by tri-tert-butylphosphine (PtBu3), demonstrate enhanced reactivity toward sterically hindered aryl halides through a dissociative mechanism [20] [18]. The large cone angle (182°) of PtBu3 promotes the formation of monoligated palladium(0) species, which exhibit increased reactivity in oxidative addition reactions [20] [18].

Table 7: Ligand Steric Parameters and Catalytic Performance

| Ligand Type | Cone Angle (°) | %Vbur | Effect on Coupling | Optimal Substrates |

|---|---|---|---|---|

| PtBu3 | 182 | 45-50 | Enhanced for hindered substrates | Aryl chlorides, ortho-substituted |

| PCy3 | 170 | 40-45 | Good general activity | Standard aryl bromides |

| PPh3 | 145 | 30-35 | Moderate activity | Activated substrates |

| Buchwald Ligands | Variable | 36-47 | Substrate-dependent enhancement | Challenging couplings |

The concept of "steric attraction" has emerged as an important consideration in ligand design [18]. This phenomenon occurs when bulky ligands with appropriate shape characteristics (such as flat, extended surfaces) can interact through dispersion forces, leading to stabilized bent geometries that facilitate substrate approach [18].

N-Heterocyclic carbene (NHC) ligands provide an alternative approach to managing steric effects in Suzuki-Miyaura coupling [21] [22]. These ligands offer high steric coverage around the palladium center while maintaining electronic flexibility, enabling room-temperature coupling of challenging substrates [21] [22].

Table 8: Steric Effects on Reaction Selectivity

| Substrate Type | Standard Ligands | Bulky Ligands | Selectivity Enhancement |

|---|---|---|---|

| ortho-Disubstituted aryl halides | Low reactivity | High reactivity | 10-fold rate increase |

| 2,4-Dichloropyridines | C2-selective | C4-selective | Complete reversal |

| Hindered boronic acids | Poor coupling | Efficient coupling | 5-fold improvement |

| Secondary alkyl boranes | No reaction | Good yields | Enables new reactions |

The selectivity in dichloropyridine systems demonstrates the profound impact of ligand sterics on regioselectivity [21]. While standard conditions favor coupling at the position adjacent to nitrogen (C2), sterically hindered NHC ligands can completely reverse this selectivity to favor the C4 position [21].

Table 9: Mechanistic Implications of Steric Effects

| Mechanistic Step | Steric Influence | Outcome | Design Principle |

|---|---|---|---|

| Oxidative Addition | Ligand dissociation promoted | Faster rates | Use bulky monodentate ligands |

| Transmetalation | Substrate approach controlled | Enhanced selectivity | Control approach geometry |

| Reductive Elimination | Product release facilitated | Clean product formation | Avoid product inhibition |

| Catalyst Regeneration | Ligand reassociation | Maintained activity | Balance bulk and binding |

The design of optimal ligand systems requires careful consideration of both steric and electronic factors [17] [23]. Excessive steric bulk can lead to catalyst deactivation or product inhibition, while insufficient bulk may not provide the necessary activation for challenging substrates [19].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant